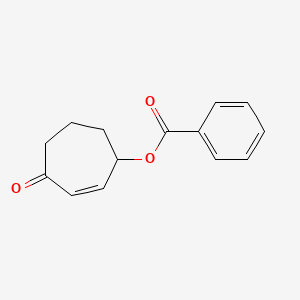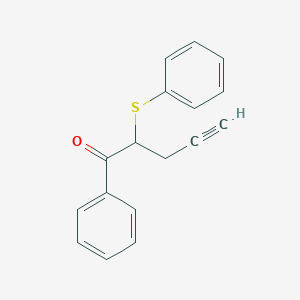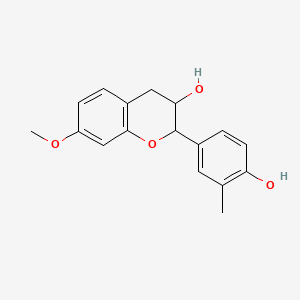
Di(tetradec-5-en-1-yl)mercury
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Di(tetradec-5-en-1-yl)mercury is an organomercury compound with the chemical formula C28H54Hg. It is characterized by the presence of two tetradec-5-en-1-yl groups attached to a central mercury atom. Organomercury compounds are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Di(tetradec-5-en-1-yl)mercury typically involves the reaction of tetradec-5-en-1-yl halides with mercury salts. One common method is the reaction of tetradec-5-en-1-yl chloride with mercuric chloride in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product. Safety measures are also crucial due to the toxic nature of mercury compounds.
化学反応の分析
Types of Reactions
Di(tetradec-5-en-1-yl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury oxides and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and corresponding hydrocarbons.
Substitution: The tetradec-5-en-1-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury oxides, while reduction can produce elemental mercury and alkenes.
科学的研究の応用
Di(tetradec-5-en-1-yl)mercury has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Investigated for its potential use in therapeutic applications, although its toxicity limits its direct use.
Industry: Employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Di(tetradec-5-en-1-yl)mercury involves its interaction with cellular components, particularly thiol-containing proteins and enzymes. The compound can bind to sulfhydryl groups, disrupting normal cellular functions and leading to toxic effects. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
類似化合物との比較
Similar Compounds
- Methylmercury (CH3Hg+)
- Ethylmercury (C2H5Hg+)
- Phenylmercury (C6H5Hg+)
Comparison
Di(tetradec-5-en-1-yl)mercury is unique due to its long alkyl chains, which influence its chemical properties and interactions. Compared to methylmercury and ethylmercury, it has a higher molecular weight and different solubility characteristics. Its toxicity profile may also differ due to the presence of the tetradec-5-en-1-yl groups, which can affect its distribution and metabolism in biological systems.
特性
CAS番号 |
113714-66-2 |
|---|---|
分子式 |
C28H54Hg |
分子量 |
591.3 g/mol |
IUPAC名 |
bis(tetradec-5-enyl)mercury |
InChI |
InChI=1S/2C14H27.Hg/c2*1-3-5-7-9-11-13-14-12-10-8-6-4-2;/h2*9,11H,1,3-8,10,12-14H2,2H3; |
InChIキー |
UUPVWJXFKYCLNT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC=CCCCC[Hg]CCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


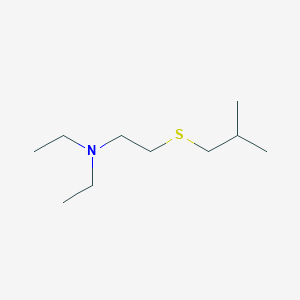
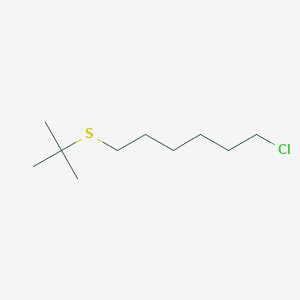

![5-[4-(Benzoyloxy)anilino]-5-oxopentanoic acid](/img/structure/B14299772.png)
![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

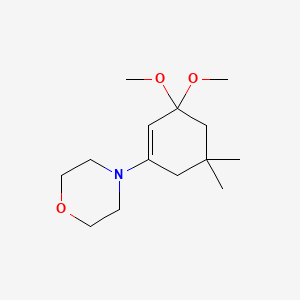
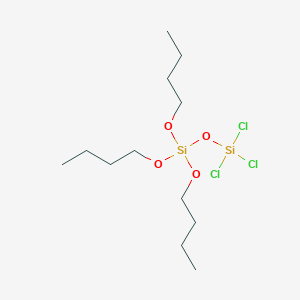
![Dimethyl{2-[(pyridin-3-yl)methyl]phenyl}silanol](/img/structure/B14299794.png)

